3-Bromo-5-fluoropyridine
CAS No.: 407-20-5
Cat. No.: VC21313124
Molecular Formula: C5H3BrFN
Molecular Weight: 175.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 407-20-5 |
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Molecular Formula | C5H3BrFN |
Molecular Weight | 175.99 g/mol |
IUPAC Name | 3-bromo-5-fluoropyridine |
Standard InChI | InChI=1S/C5H3BrFN/c6-4-1-5(7)3-8-2-4/h1-3H |
Standard InChI Key | HNNNBQRRIHKFLI-UHFFFAOYSA-N |
SMILES | C1=C(C=NC=C1Br)F |
Canonical SMILES | C1=C(C=NC=C1Br)F |
Introduction
Physical and Chemical Properties
Structural Characteristics
3-Bromo-5-fluoropyridine is a six-membered nitrogen-containing heterocyclic compound with halogen substituents at positions 3 (bromine) and 5 (fluorine). The molecular formula is C₅H₃BrFN with a molecular weight of 175.99 g/mol . The structure features a pyridine ring with a nitrogen atom at position 1, contributing to its basic properties and distinctive reactivity patterns. The bromine atom at position 3 provides an excellent synthetic handle for cross-coupling reactions, while the fluorine atom at position 5 enhances metabolic stability and can influence binding interactions in biological systems.
Physical Properties
The physical properties of 3-Bromo-5-fluoropyridine are summarized in the following table:
The compound has a relatively low melting point, indicating it may exist as a liquid or solid near room temperature depending on exact conditions. Its moderate LogP value of 1.78 suggests a balanced lipophilicity that is favorable for membrane permeability in biological systems, while maintaining reasonable water solubility .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear magnetic resonance spectroscopy is essential for confirming the structure of 3-Bromo-5-fluoropyridine. According to product specifications, NMR analysis is used to confirm the structure of commercially available samples . The aromatic protons in the pyridine ring typically show characteristic splitting patterns due to coupling with the fluorine atom. The coupling constants and chemical shifts provide definitive confirmation of the substitution pattern.
Other Analytical Methods
The identity and purity of 3-Bromo-5-fluoropyridine can be confirmed through multiple analytical techniques. Commercial suppliers typically utilize gas chromatography (GC) to determine purity, with high-quality material exceeding 98.0% purity . Mass spectrometry provides exact mass determination, with the exact mass reported as 174.943283 . Additional identification parameters include various chemical identifiers such as InChI, InChIKey, and SMILES notations that are used in chemical databases and literature.
Synthesis and Production Methods
Laboratory Scale Synthesis
Multiple synthetic routes have been developed for the preparation of 3-Bromo-5-fluoropyridine:
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Selective bromination of 5-fluoropyridine represents a direct approach to synthesize the target compound. This reaction typically employs bromine or bromine-containing compounds as brominating agents under controlled conditions to ensure regioselectivity .
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An alternative approach involves diazotization of 3-amino-5-bromopyridine followed by fluorination. This method utilizes the Balz-Schiemann reaction or similar fluorination protocols to introduce the fluorine atom at the desired position .
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Related synthetic approaches can be inferred from patent literature describing the synthesis of similar compounds. For example, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine involves diazotization of 2-methoxy-5-aminopyridine followed by fluorination and subsequent bromination .
Industrial Production
Industrial production of 3-Bromo-5-fluoropyridine typically employs optimized versions of the laboratory-scale methods with considerations for scalability, safety, and cost-effectiveness. Large-scale production often involves continuous flow reactors and advanced purification techniques to ensure high product quality . The production methods are designed to minimize the formation of isomeric impurities and optimize yield.
The industrial processes typically focus on:
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Optimization of reaction conditions for selective halogenation
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Efficient heat and mass transfer in larger reaction vessels
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Effective removal of reaction by-products
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Implementation of appropriate safety measures for handling reactive halogenating agents
Applications in Chemical Synthesis
Pharmaceutical Intermediates
3-Bromo-5-fluoropyridine serves as a versatile building block in pharmaceutical synthesis due to its reactive functional groups that allow for selective transformations. The compound's primary value lies in its ability to participate in various coupling reactions, particularly through the reactive bromine atom at the 3-position .
A notable application appears in the synthesis pathway of advanced pharmaceuticals like second-generation TRK inhibitors. Related compounds such as 2-methoxy-3-bromo-5-fluoropyridine serve as important fragments in the development of LOXO-195, a targeted therapy in oncology . This demonstrates the importance of bromofluoropyridines as scaffolds in modern drug discovery.
Cross-Coupling Reactions
The compound is particularly valuable in metal-catalyzed cross-coupling reactions such as:
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Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form carbon-carbon bonds
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Sonogashira coupling: Reaction with terminal alkynes for alkynylation
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Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds
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Negishi coupling: Reaction with organozinc compounds
These reactions allow for the elaboration of the pyridine core into more complex molecular structures required for pharmaceutical applications.
Current Research and Future Perspectives
Emerging Applications
Current research continues to expand the utility of 3-Bromo-5-fluoropyridine in various fields:
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Development of novel synthetic methodologies for more efficient functionalization
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Exploration of its potential in materials science and coordination chemistry
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Utilization in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties
Structure-Activity Relationships
The strategic positioning of bromine and fluorine atoms on the pyridine ring provides unique electronic properties that influence reactivity and biological activity. The electron-withdrawing nature of fluorine affects the electron distribution in the aromatic system, potentially enhancing binding interactions with target proteins in drug development.
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